molecular formula C17H13NO5 B11018210 7-ethoxy-4-(3-nitrophenyl)-2H-chromen-2-one

7-ethoxy-4-(3-nitrophenyl)-2H-chromen-2-one

Cat. No.: B11018210
M. Wt: 311.29 g/mol
InChI Key: IRQJJCVGXKXNGI-UHFFFAOYSA-N
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Description

7-ethoxy-4-(3-nitrophenyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethoxy-4-(3-nitrophenyl)-2H-chromen-2-one typically involves the reaction of 7-hydroxy-4-methyl coumarin with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone at elevated temperatures. The nitro group is introduced through nitration using a mixture of concentrated sulfuric acid and nitric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-ethoxy-4-(3-nitrophenyl)-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-ethoxy-4-(3-nitrophenyl)-2H-chromen-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other coumarin derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as an anticoagulant and anti-inflammatory agent.

    Industry: Employed in the production of dyes, perfumes, and optical brighteners.

Mechanism of Action

The mechanism of action of 7-ethoxy-4-(3-nitrophenyl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase (COX) and DNA gyrase, leading to anti-inflammatory and antimicrobial effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both ethoxy and nitro groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H13NO5

Molecular Weight

311.29 g/mol

IUPAC Name

7-ethoxy-4-(3-nitrophenyl)chromen-2-one

InChI

InChI=1S/C17H13NO5/c1-2-22-13-6-7-14-15(10-17(19)23-16(14)9-13)11-4-3-5-12(8-11)18(20)21/h3-10H,2H2,1H3

InChI Key

IRQJJCVGXKXNGI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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